![molecular formula C20H12N2O3S B13137919 4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a biphenyl moiety, and multiple functional groups such as hydroxyl, carbonitrile, and oxo groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a mixture of 6-(5-bromobenzofuran-2-yl)-2-mercaptonicotinonitrile and potassium hydroxide in N,N-dimethylformamide can be stirred for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction of the oxo group can produce hydroxyl derivatives.
科学的研究の応用
4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and oxo groups can form hydrogen bonds with biological macromolecules, while the biphenyl moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 4-Hydroxy-3-(3’-hydroxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile stands out due to its thieno[2,3-b]pyridine core, which imparts unique chemical and biological properties. The presence of multiple functional groups also enhances its reactivity and versatility in various applications.
特性
分子式 |
C20H12N2O3S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-hydroxy-3-[4-(3-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H12N2O3S/c21-9-15-18(24)17-16(10-26-20(17)22-19(15)25)12-6-4-11(5-7-12)13-2-1-3-14(23)8-13/h1-8,10,23H,(H2,22,24,25) |
InChIキー |
HBWZAYFBPZUAMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
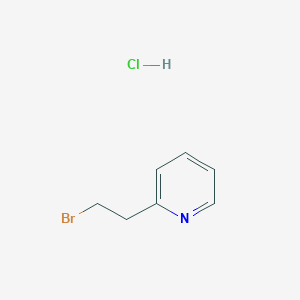


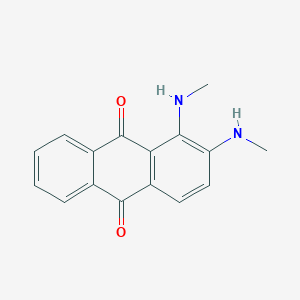
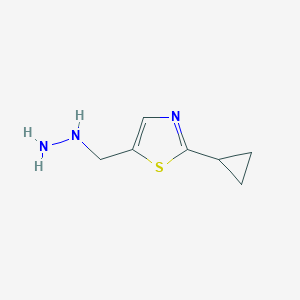
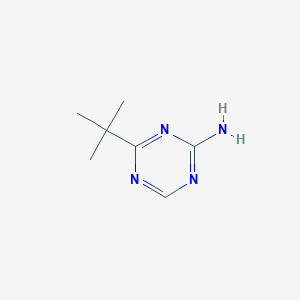


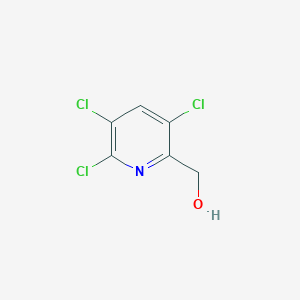
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)

